PSB-18484

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PSB-18484 is a Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 (EC50 = 32.1 nM).

Applications De Recherche Scientifique

Phosphate Solubilizing Bacteria (PSB) in Agriculture

PSB-18484 is associated with phosphate solubilizing bacteria (PSB) and their applications, particularly in agriculture. These bacteria play a crucial role in enhancing soil fertility and crop productivity.

Soil Fertility Enhancement : Phosphate solubilizing bacteria, including strains like Bacillus megaterium, have been shown to significantly improve the phosphorus availability in soil, which is crucial for plant growth. Their ability to lower medium pH and solubilize phosphate makes them vital for agricultural applications (Liu et al., 2015).

Improved Crop Production : Research indicates that PSB can enhance crop yields. For instance, the application of PSB in conjunction with phosphate fertilizers has been found to increase sugarcane yields by 12.6% and improve juice quality (Sundara et al., 2002).

Agricultural Sustainability : The application of PSB is considered a sustainable approach to agriculture. It supports more efficient use of phosphorus, reduces dependence on chemical fertilizers, and promotes environmentally friendly farming practices (Bargaz et al., 2021).

Lead Immobilization in Soil : PSB also have potential in environmental remediation, particularly in immobilizing lead in contaminated soils. This is significant in reducing heavy metal toxicity in agricultural lands (Park et al., 2011).

Enhancement of Wheat Growth : Specific strains of PSB have been identified that significantly improve the phosphorus uptake and overall growth of wheat plants. This includes enhancing germination, seedling vigor, and grain yield (Suleman et al., 2018).

Propriétés

Formule moléculaire |

C12H9FINO4 |

|---|---|

Poids moléculaire |

377.1099 |

Nom IUPAC |

3-(2-Carboxyethyl)-4-fluoro-6-iodo-1H-indole-2-carboxylic Acid |

InChI |

InChI=1S/C12H9FINO4/c13-7-3-5(14)4-8-10(7)6(1-2-9(16)17)11(15-8)12(18)19/h3-4,15H,1-2H2,(H,16,17)(H,18,19) |

Clé InChI |

DDCPVTXQTABQGM-UHFFFAOYSA-N |

SMILES |

O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(I)C=C2F)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PSB-18484; PSB 18484; PSB18484. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

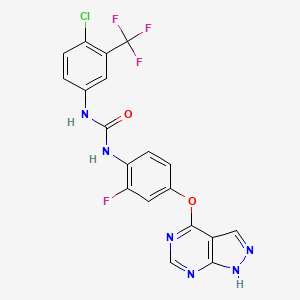

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B1193474.png)

![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)